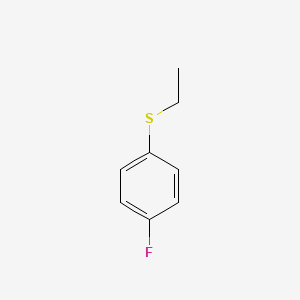
Benzene, 1-(ethylthio)-4-fluoro-
概要
説明
Benzene, 1-(ethylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an ethylthio group (-SEt) and a fluorine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions:
From Benzene Derivatives: One common method involves the nucleophilic substitution of a benzene derivative. For instance, starting with 1-bromo-4-fluorobenzene, the ethylthio group can be introduced using sodium ethylthiolate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
From Thiol Derivatives: Another method involves the reaction of 4-fluorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for yield and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ethylthio group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens with appropriate catalysts for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives with reduced sulfur.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology and Medicine:
- Potential applications in drug design due to its aromatic structure and functional groups.
- Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for its use in the development of new polymers and resins.
作用機序
The mechanism of action of Benzene, 1-(ethylthio)-4-fluoro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ethylthio group can act as a nucleophile or electrophile, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-4-chloro-
- Benzene, 1-(ethylthio)-4-bromo-
Comparison:
- Benzene, 1-(ethylthio)-4-fluoro- is unique due to the presence of both an ethylthio group and a fluorine atom, which confer distinct electronic and steric properties.
- Compared to its methylthio analogue, the ethylthio group provides greater steric bulk and different electronic effects.
- The fluorine atom in Benzene, 1-(ethylthio)-4-fluoro- makes it more electronegative compared to its chloro and bromo analogues, influencing its reactivity and interactions.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
特性
CAS番号 |
2924-75-6 |
|---|---|
分子式 |
C8H9FS |
分子量 |
156.22 g/mol |
IUPAC名 |
1-ethylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C8H9FS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChIキー |
ZWXGNGNLEAAUST-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)F |
正規SMILES |
CCSC1=CC=C(C=C1)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














